molecular formula C18H14BrFN2O3 B11341746 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B11341746
M. Wt: 405.2 g/mol
InChI Key: OUYIKKUPATZWOR-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide, often referred to as Compound B4 , belongs to the class of pyrazoline derivatives. These compounds exhibit diverse biological and pharmacological activities. Pyrazolines, with their nitrogen-based hetero-aromatic ring structure, serve as promising scaffolds for drug development .

Preparation Methods

Synthetic Routes:: The synthesis of Compound B4 involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, pyrazolines are typically prepared through cyclization reactions, often involving condensation of hydrazines with α,β-unsaturated carbonyl compounds.

Industrial Production:: Unfortunately, information on industrial-scale production methods for Compound B4 is scarce. academic research often informs industrial processes, so further investigation might reveal relevant details.

Chemical Reactions Analysis

Reactivity:: Compound B4 can undergo various chemical transformations:

    Oxidation: Oxidative reactions may modify the oxazoline ring or functional groups.

    Reduction: Reduction reactions could lead to the formation of different intermediates.

    Substitution: Substituents on the phenyl rings may be replaced under appropriate conditions.

Common Reagents::

    Bromine: Used for bromination reactions.

    Fluorine-containing reagents: Involved in fluorination steps.

    Hydrazine derivatives: Essential for pyrazoline formation.

Major Products:: The specific products resulting from these reactions would depend on reaction conditions and substituents. Further research is needed to identify major products.

Scientific Research Applications

    Medicine: Investigate its antibacterial, antifungal, and antitumor properties.

    Neuroscience: Explore its effects on acetylcholinesterase (AchE) activity.

    Oxidative Stress Research: Assess its impact on oxidative damage and cellular components.

Mechanism of Action

The precise mechanism by which Compound B4 exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare pyrazoline derivatives based on structural features, substituents, and biological activities. Exploring related literature would provide insights into Compound B4’s uniqueness.

Properties

Molecular Formula

C18H14BrFN2O3

Molecular Weight

405.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C18H14BrFN2O3/c1-11(24-16-5-3-2-4-14(16)20)18(23)21-17-10-15(22-25-17)12-6-8-13(19)9-7-12/h2-11H,1H3,(H,21,23)

InChI Key

OUYIKKUPATZWOR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=NO1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3F

Origin of Product

United States

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